Product packaging for Naphthalene-2-sulfonamide(Cat. No.:CAS No. 1576-47-2)

Naphthalene-2-sulfonamide

Cat. No.: B074022
CAS No.: 1576-47-2
M. Wt: 207.25 g/mol
InChI Key: SWBLLSQMOMPTMC-UHFFFAOYSA-N
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Description

Naphthalene-2-sulfonamide is a versatile and valuable aromatic sulfonamide derivative frequently employed as a fundamental building block in organic synthesis and medicinal chemistry research. Its core structure serves as a privileged scaffold for the design and development of novel compounds, particularly enzyme inhibitors. Researchers utilize this compound to investigate its role as an intermediate in synthesizing more complex molecules, such as fluorescent probes, metal-chelating agents, and potential therapeutic agents. Its mechanism of action is often attributed to its ability to act as a zinc-binding motif, competitively inhibiting the activity of various metalloenzymes, including carbonic anhydrases and matrix metalloproteinases (MMPs). This property makes it a critical tool for studying enzyme kinetics, signal transduction pathways, and pathological processes like tumor progression and neurodegeneration. The compound's planar naphthalene ring system facilitates π-π stacking interactions, which can be exploited in materials science for the creation of supramolecular assemblies. This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2S B074022 Naphthalene-2-sulfonamide CAS No. 1576-47-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBLLSQMOMPTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283362
Record name Naphthalene-2-sulfonamide
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Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1576-47-2
Record name 2-Naphthalenesulfonamide
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Record name Naphthalene-2-sulfonamide
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Record name Naphthalene-2-sulfonamide
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Synthetic Methodologies and Chemical Transformations of Naphthalene 2 Sulfonamide

Classical and Contemporary Synthesis Routes

The synthesis of naphthalene-2-sulfonamides can be achieved through several methodologies, each with its advantages and specific applications. These methods range from traditional reactions to innovative, modern approaches that offer improved efficiency and sustainability.

Coupling of Naphthalene-2-sulfonyl Chloride with Amines

The most conventional and widely employed method for synthesizing naphthalene-2-sulfonamides is the reaction between naphthalene-2-sulfonyl chloride and a primary or secondary amine. wikipedia.orgcbijournal.com This reaction, a classic example of nucleophilic acyl-type substitution, forms the sulfonamide bond. youtube.com Naphthalene-2-sulfonyl chloride serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other functional derivatives. anshulchemicals.comontosight.ai

For instance, the synthesis of N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide would involve the reaction of naphthalene-2-sulfonyl chloride with 2-hydroxy-3-phenylpropylamine. This straightforward approach is a cornerstone in the preparation of a wide array of sulfonamide-containing compounds. wikipedia.org

Use of Bases and Solvents in Sulfonamide Formation

The coupling reaction between a sulfonyl chloride and an amine generates hydrochloric acid (HCl) as a byproduct. wikipedia.org To neutralize this acid and drive the reaction to completion, a base is typically added. chemicalforums.com Common bases used for this purpose include organic bases like pyridine (B92270) and triethylamine, or inorganic bases such as potassium carbonate. wikipedia.orgyoutube.comnih.gov The choice of base can sometimes influence the selectivity of the reaction, particularly when dealing with polyfunctional amines. nih.gov

The selection of a suitable solvent is also critical. Anhydrous solvents are often preferred to prevent the hydrolysis of the reactive sulfonyl chloride to the corresponding sulfonic acid. chemicalforums.com Dichloromethane and tetrahydrofuran (B95107) are frequently used solvents for these reactions. nih.gov

Carbodiimide-based Coupling for Sensitive Substrates

For sensitive substrates or when starting from a sulfonic acid instead of a sulfonyl chloride, carbodiimide-based coupling agents offer a valuable alternative. wikipedia.orgnih.gov Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), activate the carboxylic acid (or in this context, sulfonic acid) to form a highly reactive O-acylisourea intermediate. wikipedia.orgpeptide.com This intermediate then readily reacts with an amine to form the desired amide or sulfonamide. peptide.com To enhance yields and minimize side reactions, additives like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HONSu) are often incorporated. wikipedia.orgpeptide.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of sulfonamides, including those derived from naphthalene (B1677914). organic-chemistry.orgnih.gov Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. organic-chemistry.org

A notable microwave-assisted method involves a two-step process. First, the sulfonic acid is activated with 2,4,6-trichloro- nih.govnih.govchemistryworld.com-triazine (TCT) under microwave irradiation. The resulting intermediate is then treated with an amine, again under microwave conditions, to afford the final sulfonamide. organic-chemistry.org This approach is lauded for its operational simplicity, broad substrate scope, and the high purity of the resulting products. organic-chemistry.org For example, N-(4-methylbenzyl)this compound has been synthesized using this methodology. amazonaws.com

Electrochemical Synthesis Approaches

Electrochemical methods represent a green and sustainable approach to sulfonamide synthesis. nih.govchemistryworld.com These methods utilize electricity as a "green" oxidant, avoiding the need for harsh chemical reagents. nih.gov A significant advancement in this area is the direct, single-step synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines via electrochemical C-H activation. nih.govnih.gov This process does not require pre-functionalization of the aromatic compound. nih.gov The amine and SO₂ are proposed to form an amidosulfinate intermediate, which acts as both a nucleophile and a supporting electrolyte. nih.govnih.gov

Another electrochemical approach involves the oxidation of an amine in the presence of arylsulfinic acids. acs.org The electrochemically generated quinone diimine undergoes a Michael-type addition with the arylsulfinic acid to yield the sulfonamide derivative. acs.org

Metal-Catalyzed Sulfonamidation

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. Nickel-catalyzed sulfonamidation of aryl halides provides a highly efficient route to N-aryl sulfonamides. nih.govnih.govuark.edu This method is particularly valuable for its broad substrate scope, including various heteroaryl halides, and its applicability to late-stage functionalization in drug discovery. nih.govnih.govuark.eduprinceton.edu The proposed mechanism for this dual catalysis process involves the oxidative addition of a Ni(0) complex to the aryl halide, followed by ligand exchange with the sulfonamide and subsequent reductive elimination to form the C-N bond. nih.govprinceton.edu

Synthesis via Sulfonyl Hydrazides

Sulfonyl hydrazides have emerged as versatile precursors for the synthesis of various sulfur-containing compounds, including sulfonamides, through electrochemical methods. acs.org For instance, the electrochemical alkoxysulfonylation of alkenes using sulfonyl hydrazides and alcohols provides a green and efficient pathway to β-alkoxy sulfones. acs.org In these reactions, the sulfonyl hydrazide is typically activated at the anode to generate a sulfonyl radical, which then participates in the subsequent bond-forming steps. acs.org Naphthalene-2-sulfonohydrazide is a commercially available starting material for such synthetic strategies. nih.gov

Interactive Data Table: Synthetic Methodologies for this compound

Method Starting Materials Key Reagents/Conditions Advantages Reference(s)
Classical Coupling Naphthalene-2-sulfonyl chloride, AmineBase (e.g., pyridine, triethylamine)Well-established, versatile wikipedia.org, cbijournal.com
Carbodiimide Coupling Naphthalene-2-sulfonic acid, AmineCarbodiimide (e.g., DCC, EDC), Additive (e.g., HOBt)Suitable for sensitive substrates wikipedia.org, nih.gov, peptide.com
Microwave-Assisted Naphthalene-2-sulfonic acid, AmineTCT, Microwave irradiationRapid, high yields organic-chemistry.org, nih.gov
Electrochemical Naphthalene, SO₂, AmineElectricity, Boron-doped diamond electrodesGreen, sustainable, no pre-functionalization nih.gov, nih.gov
Metal-Catalyzed Naphthalene halide, SulfonamideNickel catalyst, PhotosensitizerBroad scope, late-stage functionalization nih.gov, nih.gov, uark.edu
From Sulfonyl Hydrazide Naphthalene-2-sulfonyl hydrazide, Alkene/AlcoholElectrochemical oxidationGreen, versatile precursor acs.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, traditional methods often rely on stoichiometric amounts of organic bases and volatile organic solvents, leading to significant waste generation. Modern approaches seek to mitigate these environmental drawbacks.

A significant advancement in the environmentally benign synthesis of sulfonamides involves the use of water as a solvent. rsc.org This approach circumvents the need for organic solvents, which are often flammable, toxic, and difficult to dispose of. The reaction between an amino compound and an arylsulfonyl chloride, such as naphthalene-2-sulfonyl chloride, can be efficiently carried out in an aqueous medium under dynamic pH control. This method typically uses equimolar amounts of the reactants and avoids organic bases. The product can be easily isolated by simple filtration after acidifying the reaction mixture, resulting in excellent yields and high purity without the need for further purification steps. rsc.org

Another green approach focuses on the starting materials. The traditional synthesis of naphthalene-2-sulfonic acid, a precursor to the sulfonamide, involves the sulfonation of naphthalene with concentrated sulfuric acid at high temperatures (160-180 °C). chemicalbook.comgoogle.com More environmentally friendly processes aim to optimize this step by, for example, utilizing the waste streams from other chemical processes. For instance, waste liquid from 2-naphthol (B1666908) production can be repurposed, and byproducts like sulfur dioxide can be captured and converted into useful chemicals like sodium sulfite, thus minimizing waste discharge. google.com The use of recyclable ionic liquids, such as N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]⁺HSO₄⁻), as both catalyst and solvent also represents a green alternative for synthesizing naphthalene derivatives, offering high atom efficiency and simple operational procedures. rsc.org

Functional Group Interconversions on the this compound Core

The this compound scaffold serves as a versatile platform for a variety of chemical transformations, particularly at the sulfonamide nitrogen. These modifications are crucial for developing new derivatives with tailored properties.

N-alkylation and N-arylation are fundamental transformations that introduce alkyl or aryl substituents onto the sulfonamide nitrogen, creating secondary or tertiary sulfonamides. These reactions expand the chemical space accessible from the parent this compound.

Manganese, being an earth-abundant and less toxic metal, has emerged as a valuable catalyst for greener chemical transformations. The N-alkylation of sulfonamides using alcohols as alkylating agents is a prime example of a "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govacs.org This process is highly atom-efficient, producing only water as a byproduct. organic-chemistry.org

One effective system employs a well-defined and bench-stable Manganese(I) PNP pincer precatalyst. organic-chemistry.orgacs.org This catalyst enables the efficient mono-N-alkylation of a wide range of aryl and alkyl sulfonamides with both benzylic and simple primary aliphatic alcohols, affording excellent yields. organic-chemistry.orgacs.org The proposed mechanism involves the initial activation of the precatalyst, followed by the dehydrogenation of the alcohol to an aldehyde. The sulfonamide then condenses with the aldehyde to form an N-sulfonylimine, which is subsequently reduced by the manganese hydride species to yield the N-alkylated product and regenerate the active catalyst. acs.org

Another practical approach utilizes catalytic amounts of manganese dioxide (MnO₂) under solvent-free conditions and in the presence of air. nih.govorganic-chemistry.org This method is efficient for the N-alkylation of various sulfonamides and amines with alcohols, avoiding the need for noble metal catalysts or an inert atmosphere. organic-chemistry.org

Table 1: Manganese-Catalyzed N-Alkylation of Sulfonamides with Alcohols This table presents representative examples and is not specific to this compound, as the cited literature focuses on general sulfonamide substrates.

Catalyst System Sulfonamide Substrate Alcohol Yield (%) Reference
Mn(I) PNP pincer p-Toluenesulfonamide Benzyl alcohol 95 acs.org
Mn(I) PNP pincer p-Toluenesulfonamide 1-Butanol 87 acs.org
MnO₂ Benzenesulfonamide (B165840) Benzyl alcohol 96 organic-chemistry.org
MnO₂ p-Toluenesulfonamide 1-Hexanol 85 organic-chemistry.org

Copper catalysts offer a cost-effective alternative to precious metals like ruthenium and iridium for the N-alkylation of sulfonamides with alcohols. ionike.comcas.cn This method also operates via a hydrogen borrowing mechanism. cas.cnionike.com

A simple system of copper(II) acetate (B1210297) (Cu(OAc)₂) in the presence of a base like potassium carbonate (K₂CO₃) has been shown to effectively catalyze the alkylation of sulfonamides with a variety of alcohols, including aromatic, heteroaromatic, and aliphatic ones, in good to excellent yields. ionike.comionike.com Interestingly, the reaction can be more efficient when performed in the presence of air. ionike.comresearchgate.net Mechanistic studies suggest that the reaction proceeds through a transfer hydrogenation pathway, where the dehydrogenation of the alcohol is the rate-determining step. ionike.com For certain secondary alcohols, the reaction can proceed even without a base using catalysts like copper(II) triflate (Cu(OTf)₂) or Cu(OAc)₂. ionike.com

Table 2: Copper-Catalyzed N-Alkylation of Sulfonamides with Alcohols This table presents representative examples from the literature for general sulfonamide substrates.

Catalyst System Sulfonamide Substrate Alcohol Yield (%) Reference
Cu(OAc)₂ / K₂CO₃ p-Toluenesulfonamide Benzyl alcohol 99 ionike.com
Cu(OAc)₂ / K₂CO₃ p-Toluenesulfonamide 2-Thiophenemethanol 82 ionike.com
Cu(OTf)₂ p-Toluenesulfonamide 1-Phenylethanol 71 ionike.com
Cu(OAc)₂ / t-BuOK Toluenesulfonamide Phenylmethanol 99 thieme-connect.com

Reductive amination is a powerful method for forming carbon-nitrogen bonds. While traditionally used for amines, it can be adapted for less nucleophilic substrates like sulfonamides. researchgate.net This process typically involves the reaction of a carbonyl compound (aldehyde or ketone) with the sulfonamide to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated sulfonamide.

The asymmetric reductive amination of sulfonamides has been achieved using nickel catalysts in the presence of a titanium alkoxide and a reducing agent like formic acid. researchgate.net This allows for the synthesis of chiral N-alkylated sulfonamides with high enantiomeric excess from a wide range of ketones. researchgate.net Another approach involves the reduction of Schiff bases, formed from an aldehyde and a sulfonamide, using reducing agents like sodium cyanoborohydride (NaCNBH₃). researchgate.net These strategies provide a versatile route to N-alkylated sulfonamides, including those derived from this compound.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-N bonds, particularly for N-arylation. The Buchwald-Hartwig amination and related reactions allow for the coupling of an amine (or amide/sulfonamide) with an aryl halide or sulfonate.

An efficient palladium-catalyzed C-N cross-coupling has been developed for sulfinamides with aryl halides using a catalyst system comprising Pd₂(dba)₃ and a bulky phosphine (B1218219) ligand like tBuXPhos, with sodium hydroxide (B78521) as the base. organic-chemistry.org While this specific protocol is for sulfinamides, the principles are applicable to sulfonamides. The N-arylation of related sulfoximines with aryl sulfonates has also been achieved using a Pd(OAc)₂/MeO-CM-phos complex, demonstrating the versatility of palladium catalysis for N-arylation of sulfur-based functional groups. nih.gov

Furthermore, Suzuki-Miyaura coupling reactions, typically used for C-C bond formation, can be adapted for C-N coupling. Palladium(II) complexes have been used to catalyze the coupling of pyrimidin-2-yl sulfonates with anilines. dntb.gov.ua Post-functionalization of complex heterocyclic systems through direct C-H arylation or via a bromination-Suzuki coupling sequence has also been demonstrated, highlighting the power of palladium catalysis to modify complex scaffolds. nih.gov These methodologies provide a robust framework for the N-arylation of this compound with a diverse range of aryl partners.

Table 3: Palladium-Catalyzed N-Arylation of Sulfonamide-Related Compounds This table shows examples for related sulfur-nitrogen compounds, as direct examples for this compound were not the primary focus of the cited literature.

Catalyst System Substrate Coupling Partner Yield (%) Reference
Pd₂(dba)₃ / tBuXPhos tert-Butanesulfinamide 4-Bromoanisole 96 organic-chemistry.org
Pd(OAc)₂ / MeO-CM-phos S,S-Diphenylsulfoximine Phenyl p-toluenesulfonate 99 nih.gov
Pd(OAc)₂ / PCy₃HBF₄ Methyl 4-(1,3a,6a-triazapentalen-3-yl)benzoate 4-Bromoanisole 40 (C-H Arylation) nih.gov
Pd(PPh₃)₄ Bromo-triazapentalene derivative 4-Methoxyphenylboronic acid 70 (Suzuki Coupling) nih.gov

Electrophilic Aromatic Substitution on the Naphthalene Ring

The naphthalene ring system is susceptible to electrophilic attack, and the presence of the sulfonamide group at the 2-position significantly influences the regiochemical outcome of these reactions.

Regioselectivity Considerations (α- and β-positions)

Electrophilic substitution on the unsubstituted naphthalene molecule generally favors attack at the α-position (C1, C4, C5, and C8) over the β-position (C2, C3, C6, and C7). This preference is attributed to the greater resonance stabilization of the carbocation intermediate formed during α-substitution. The intermediate for α-attack can be stabilized by two resonance structures that retain a fully aromatic benzene (B151609) ring, whereas the intermediate for β-attack has only one such stabilizing structure. libretexts.orgwikipedia.org

However, the regioselectivity can be influenced by several factors. For instance, in reactions like sulfonation, temperature plays a crucial role. At lower temperatures, the kinetically controlled product, naphthalene-1-sulfonic acid, is favored. At higher temperatures, the thermodynamically more stable naphthalene-2-sulfonic acid is the major product. libretexts.org This is because the α-isomer is sterically hindered, and at higher temperatures, the reversible nature of the reaction allows for equilibration to the more stable β-isomer.

Directing Group Effects of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a strong electron-withdrawing group. In electrophilic aromatic substitution reactions, such deactivating groups make the ring to which they are attached less reactive towards electrophiles. Consequently, in this compound, the sulfonamide group deactivates the ring it is attached to (the ring containing C2 and C3).

This deactivation directs incoming electrophiles to the other, unsubstituted ring. Within that ring, substitution is generally expected to occur at the α-positions, which are C5 and C8. This is a common pattern for deactivating groups on the naphthalene ring system.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for naphthalene derivatives bearing strong electron-withdrawing groups. libretexts.org For an SNAr reaction to occur, the aromatic ring must be rendered sufficiently electron-deficient to be attacked by a nucleophile. The presence of one or more strong electron-withdrawing groups, such as a nitro or sulfonyl group, is typically required to facilitate this type of reaction. jmchemsci.com

While the sulfonamide group is electron-withdrawing, specific examples of nucleophilic aromatic substitution directly on the naphthalene ring of this compound are not extensively reported in the literature. However, the principles of SNAr suggest that if a suitable leaving group were present on the ring system, particularly at a position activated by the sulfonamide group, nucleophilic attack could be possible under forcing conditions. For instance, in a hypothetical scenario where a halide is present at a position ortho or para to the sulfonamide group, a nucleophile could potentially displace it. One study detailed an aromatic nucleophilic substitution on a related naphthalene derivative, where an amino group at the C-6 position of 6-amino-7-chloronaphthalen-2-ol was substituted. ijbpas.com

Oxidation and Reduction Pathways

The naphthalene ring system can undergo both oxidation and reduction reactions, leading to a variety of products.

Oxidation: The oxidation of naphthalene and its derivatives can yield different products depending on the oxidizing agent and reaction conditions. For example, the oxidation of naphthalene can lead to the formation of naphthoquinones or, with more aggressive oxidation, phthalic anhydride. acs.org In the context of naphthalene sulfonamides, studies on the degradation of naphthalenesulfonic acids by ozone have shown that the reaction proceeds via attack on the double bonds with the highest electron density, leading to ring opening and the formation of highly oxidized organic acids and sulfate (B86663) ions. google.com The reactivity towards ozone decreases as the number of sulfonic groups on the aromatic ring increases. google.com Enzymatic oxidation of naphthalene by certain microorganisms, such as Pseudomonas sp., involves the formation of dihydroxynaphthalene intermediates. nih.gov

Reduction: The naphthalene moiety can be reduced to form tetralin (1,2,3,4-tetrahydronaphthalene) and decalin (decahydronaphthalene) using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., palladium) or sodium borohydride. acs.org This hydrogenation typically occurs on the unsubstituted ring first when a deactivating group like a sulfonamide is present.

Cleavage of Sulfonamide Bonds (e.g., Sodium Naphthalene)

The sulfonamide bond (C-SO₂-N) is generally stable, but it can be cleaved under specific reductive conditions. One of the classic methods for this transformation is the use of sodium naphthalene, a powerful single-electron transfer reagent. nih.gov The reaction with arene anion radicals, such as sodium naphthalenide, results in the cleavage of the N-S bond to generate an amine and a sulfinate.

Other methods for sulfonamide bond cleavage include photolytic and electrochemical approaches. The photolytic cleavage of sulfonamides can be achieved by irradiation with ultraviolet light. Electrochemical methods offer a green and controllable alternative for cleaving N-C bonds adjacent to the sulfonamide group under either reducing or oxidizing conditions.

Derivatization Strategies for Enhanced Biological Activity and Material Properties

The this compound scaffold is a versatile platform for the synthesis of new molecules with tailored properties for biological and materials science applications.

Enhanced Biological Activity: Naphthalene sulfonamide derivatives have been extensively investigated for their potential as therapeutic agents. By modifying the core structure, researchers have developed compounds with a wide range of biological activities.

Anticancer Agents: A significant area of research has focused on the development of naphthalene sulfonamides as anticancer agents. For example, a series of sulfonamide derivatives bearing a naphthalene moiety have been synthesized and shown to act as potent tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. In these studies, the substitution pattern on the naphthalene ring and the nature of the groups attached to the sulfonamide nitrogen were found to be crucial for activity.

Antimicrobial Agents: Naphthalene-substituted sulfonamides have also been explored for their antimicrobial properties. google.com The incorporation of the naphthalene moiety into sulfonamide structures can lead to new compounds with potential applications in combating bacterial and fungal infections.

The following table summarizes some research findings on the derivatization of naphthalene sulfonamides for enhanced biological activity:

Derivative TypeTarget ApplicationKey Research Finding
N-Aryl/Alkyl Naphthalene SulfonamidesAnticancer (Tubulin Inhibitors)The naphthalen-1-yl moiety and a 4-methoxybenzyl group on the sulfonamide nitrogen showed potent antiproliferative activity.
Naphthalene-substituted Sulfa DerivativesAntimicrobialIncorporation of a naphthalene moiety into a sulfanilamide (B372717) structure is a strategy for developing new antimicrobial agents. google.com
N-(3,4,5-Trimethoxyphenyl)naphthalene-1-sulfonamideAnticancerSynthesized as part of a series of potential tubulin polymerization inhibitors.

Enhanced Material Properties: The rigid and planar structure of the naphthalene core makes it an attractive building block for the development of organic materials with interesting electronic and photophysical properties. Derivatization of the this compound scaffold can be used to tune these properties for applications in areas such as organic electronics. While specific examples focusing solely on this compound are less common, the broader class of naphthalene derivatives is widely used in the synthesis of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Medicinal Chemistry and Biological Activities of Naphthalene 2 Sulfonamide Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For naphthalene-2-sulfonamide derivatives, SAR explores how chemical modifications to the naphthalene (B1677914) core, the sulfonamide linker, and associated side chains influence their biological potency and selectivity.

Impact of Naphthalene Ring Substitution on Activity

The naphthalene ring itself is a key pharmacophoric element. Its position of substitution (naphthalen-1-yl vs. naphthalen-2-yl) and the presence of additional substituents on the ring system can significantly alter biological activity.

In studies of tubulin polymerization inhibitors, replacing a phenyl ring with a naphthalene ring led to a significant increase in antiproliferative activity. nih.gov Specifically, a compound with a naphthalen-1-yl moiety was found to be the most active in the series, demonstrating potent anticancer activity against MCF-7 and A549 cell lines. nih.gov In another context, for inhibitors of the Keap1-Nrf2 protein-protein interaction, replacing a benzene (B151609) ring with a naphthalene ring in a series of di-substituted derivatives resulted in a slight improvement in inhibitory potency. nih.gov Further research showed that an O-linked naphthalene analog exhibited a remarkable improvement in inhibitory activity against the Keap1-Nrf2 PPI, with an IC₅₀ value of 64.5 nM. nih.gov

The hydrophobicity and planarity of the naphthalene ring allow it to fit into hydrophobic pockets of target proteins. For instance, in human carbonic anhydrase II, the naphthyl ring of a derivative binds in a deep hydrophobic pocket, making contacts with several nonpolar amino acid residues. nih.gov

Role of the Sulfonamide Group and its Substitutions

The sulfonamide group (-SO₂NH-) is a critical linker and a key site for molecular interactions and modifications. wikipedia.org It is a cornerstone of many important drugs and its presence is often essential for activity. wikipedia.org In the context of Keap1-Nrf2 inhibitors, the sulfonamide functional groups directly connecting the naphthalene moiety with flanking benzene rings are of critical importance for the compound's activity. nih.gov

The acidity and hydrogen-bonding capability of the sulfonamide NH group are pivotal. Substitutions on the sulfonamide nitrogen (N1) are a common strategy to modulate a compound's physicochemical properties and biological activity.

Antiproliferative Activity : In a series of potential tubulin inhibitors, the nature of the aryl substituent on the sulfonamide nitrogen dramatically affected antiproliferative activity. nih.gov An unsubstituted phenyl ring resulted in low activity, while the introduction of electron-donating groups into the phenyl ring significantly increased potency. nih.gov Shifting a methoxy (B1213986) group from the 4-position to the 3-position on this phenyl ring, however, decreased the inhibitory activity. nih.gov

Antimicrobial Activity : In the development of antimicrobial agents from tetrahydronaphthalene-sulfonyl chloride, the initial compound showed poor activity. researchgate.net However, its conversion to a series of sulfonamide products by reacting it with various amines resulted in compounds with moderate to high biological activity, underscoring the importance of the substituted sulfonamide moiety. researchgate.net

Compound IDAryl Substituent on SulfonamideAntiproliferative Activity (MCF-7, IC₅₀ in µM)
5bPhenyl> 30.0
5c4-Methoxyphenyl0.51 ± 0.03
8a3-MethoxyphenylLower activity than 5c
Table 1: Impact of Sulfonamide N-Substitution on Antiproliferative Activity. Data sourced from nih.gov.

Influence of Side Chains on Biological Target Interaction

Side chains, particularly those attached to the sulfonamide nitrogen, play a defining role in how a molecule interacts with its biological target. The size, electronics, and nature of these side chains can be fine-tuned to optimize potency.

In the pursuit of tubulin polymerization inhibitors, various substituents were introduced onto a phenyl ring attached to the sulfonamide nitrogen. nih.gov Electron-donating groups like methoxy and methyl at the 4-position of the phenyl ring were found to be beneficial for activity. nih.gov For example, compound 5c , which features a 4-methoxybenzyl group on the sulfonamide and a naphthalen-1-yl moiety, was the most potent compound synthesized, with IC₅₀ values of 0.51 µM and 0.33 µM against MCF-7 and A549 cancer cell lines, respectively. nih.gov

In a different study on antimicrobial agents, Kumar et al. synthesized derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid and found that 3,4,5-trimethoxy and 2,4-dichloro groups on a benzylidene amino side chain were essential for activity against various bacteria and fungi. ekb.eg The chemical structure of N-(oxolan-2-ylmethyl)this compound contains an oxolan (tetrahydrofuran) moiety, which can contribute to the compound's lipophilicity and its ability to interact with biological targets. ontosight.ai

Conformational Analysis and Binding Modes in Biological Systems

The three-dimensional shape (conformation) of a molecule and how it docks into the binding site of a target are fundamental to its biological effect. Gas-phase electron diffraction and computational studies have shown that this compound itself possesses two main conformers, differing in the orientation of the N-H and S=O bonds. researchgate.net In the dominant conformer, the C-S-N plane is deviated from a perpendicular orientation relative to the naphthalene skeleton. researchgate.net

X-ray crystallography has provided detailed insights into the binding modes of naphthalene sulfonamide derivatives.

Carbonic Anhydrase II : The structure of 5-dimethylamino-1-naphthalene sulfonamide (dansylamide) complexed with human carbonic anhydrase II revealed that the naphthyl ring binds in a hydrophobic pocket, making van der Waals contacts with residues such as Val-121, Phe-131, Val-143, Leu-198, and Trp-209. nih.gov This binding required a conformational change in the protein's Leu-198 residue to accommodate the inhibitor. nih.gov

Tubulin : Molecular docking studies showed that a potent naphthalene sulfonamide derivative binds in the colchicine-binding site of tubulin. nih.gov The naphthyl group is situated in a hydrophobic pocket, while the phenyl and naphthyl groups form cation-π interactions with lysine (B10760008) residues (Lys-254 and Lys-352). nih.gov

Fatty Acid Binding Protein 4 (FABP4) : The binding mode of naphthalene-1-sulfonamide (B86908) derivatives as FABP4 inhibitors has also been elucidated through X-ray crystallography, revealing the importance of a network of ordered water molecules in the binding pocket. nih.gov

Antimicrobial Research

Naphthalene derivatives have been identified as a promising class of antimicrobials effective against a variety of human pathogens. rasayanjournal.co.inijpsjournal.com Several naphthalene-containing drugs, such as nafcillin (B1677895) and terbinafine, are used to control microbial infections. ekb.egrasayanjournal.co.in The naphthalene scaffold is therefore a subject of significant interest in the development of new antibacterial agents. ijbpas.com

Antibacterial Properties and Mechanisms of Action

Sulfonamides as a class are synthetic antimicrobial agents that are effective against many Gram-positive and some Gram-negative bacteria. nih.gov Their primary mechanism of action is as competitive antagonists of para-aminobenzoic acid (PABA). nih.gov Bacteria require PABA to synthesize dihydrofolic acid, a precursor to tetrahydrofolic acid (folic acid), which is essential for producing DNA, RNA, and proteins. nih.govresearchgate.net Because of the structural similarity between sulfonamides and PABA, the bacterial enzyme dihydropteroate (B1496061) synthetase mistakenly binds to the sulfonamide drug, halting the folic acid synthesis pathway and thereby inhibiting bacterial growth and replication. nih.gov

Research into new tetrahydronaphthalene-sulfonamide derivatives has yielded compounds with potent antimicrobial activity. While the precursor sulfonyl chloride was inactive, the resulting sulfonamide derivatives showed good to excellent activity against a panel of Gram-positive and Gram-negative bacteria and Candida albicans. researchgate.net

Compound IDSubstituent on Sulfonamide NitrogenMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
5d4-Chlorophenyl7.8115.627.81
5e4-Bromophenyl3.97.817.81
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Tetrahydronaphthalene-Sulfonamide Derivatives. Data sourced from researchgate.net.

Studies have shown that sulfonamide derivatives can exhibit a broad spectrum of activity. researchgate.net For instance, certain derivatives have shown effectiveness against clinical strains of Proteus mirabilis, Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. researchgate.net

Antifungal Investigations

In addition to antibacterial properties, naphthalene-based sulfonamides have been explored for their potential as antifungal agents. Several studies have reported the activity of these derivatives against pathogenic fungi. researchgate.netresearchgate.net For example, various naphthalene derivatives have shown potent activity against Candida albicans and Candida krusei. ijpsjournal.com The structural features of these molecules play a critical role in their ability to inhibit fungal growth, with specific substitutions on the naphthalene ring system influencing their efficacy. researchgate.netijpsjournal.com

Anti-mycobacterial Activity

The search for new treatments for mycobacterial infections has led to the investigation of various compound classes, including sulfonamides. nih.gov A bis-arylsulfonamide was identified that demonstrated selective growth inhibition of Mycobacterium smegmatis, a common model organism for studying drugs against Mycobacterium tuberculosis, while showing no activity against E. coli or S. aureus. nih.gov This highlights the potential for developing naphthalene-sulfonamide derivatives with specific anti-mycobacterial activity. The naphthalene scaffold itself is recognized as a versatile platform in the search for new antitubercular agents. ijpsjournal.commdpi.com

Anticancer Research

The sulfonamide moiety is a key feature in many compounds investigated for anticancer activity. nih.govresearchgate.net Derivatives incorporating the this compound scaffold have been synthesized and evaluated as potential antiproliferative agents, with some showing significant activity by targeting the microtubule system of cancer cells. nih.gov

A series of naphthalene-sulfonamide derivatives were found to inhibit tubulin polymerization, a critical process for cell division, motility, and the maintenance of cell shape. nih.gov By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and subsequently induce apoptosis (programmed cell death) in cancer cells. nih.gov

One particularly potent compound from this research, designated 5c, which features a naphthalen-1-yl moiety, demonstrated significant antiproliferative activity against human breast cancer (MCF-7) and non-small cell lung carcinoma (A549) cell lines. nih.gov Molecular docking studies suggest that this compound binds to the colchicine-binding site on tubulin to exert its inhibitory effect. nih.gov

CompoundCancer Cell LineActivity Metric (IC₅₀)Source
Compound 5c (naphthalen-1-yl derivative)MCF-7 (Human Breast Cancer)0.51 ± 0.03 µM nih.gov
A549 (Human Non-Small Cell Lung Carcinoma)0.33 ± 0.01 µM nih.gov
Compound 5c (naphthalen-1-yl derivative)Tubulin Polymerization2.8 µM nih.gov
Compound 5b (phenyl derivative)MCF-7 / A549> 30.0 µM nih.gov

Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. The overexpression of certain HDACs is linked to the development of cancer, making them a significant target for anticancer drug development. nih.govmdpi.com Sulfonamide-based compounds have emerged as a promising class of HDAC inhibitors. nih.govazpharmjournal.comresearchgate.net

Research has identified hydroxamic acid derivatives containing a naphthalene sulfonyl group as potent HDAC inhibitors. A notable example is a derivative, referred to as D16, which incorporates a naphthalene-2-sulfonyl group. nih.gov This compound demonstrated significant inhibitory activity against HDACs. In studies comparing different isomers, the substitution at the 1-position of the naphthalene ring generally resulted in better performance than substitution at the 2-position. nih.gov However, molecule D16, with its naphthalene-2-sulfonyl moiety, still exhibited potent inhibition with an IC₅₀ value of 23.5 nM. nih.gov Molecular modeling studies of D16 indicated a binding mode where both the phenyl and naphthalene rings are situated at the opening of the active site gap of the HDAC2 enzyme. nih.gov This highlights the importance of the larger aromatic system of the naphthalene ring for inhibitory activity compared to smaller phenyl rings. nih.gov

Table 1: HDAC Inhibitory Activity of Naphthalene Sulfonyl Derivatives

Compound ID Naphthalene Substitution IC₅₀ (nM)
D5 1-sulfonyl 15.6
D16 2-sulfonyl 23.5
D17 1-sulfonyl (with polar group) 9.7

Data sourced from a study on phenylglycine-containing hydroxamic acid derivatives. nih.gov

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation and fluid balance. Certain CA isoforms are overexpressed in various tumors, contributing to the acidic microenvironment that promotes cancer cell survival and proliferation. The sulfonamide group is a classic zinc-binding group (ZBG) and has been the foundation for the majority of CA inhibitors (CAIs).

Derivatives of this compound have been investigated as inhibitors of carbonic anhydrase. One of the earliest and most well-known examples is 5-dimethylamino-1-naphthalene sulfonamide (dansylamide). Crystallographic studies have revealed that, unlike many other sulfonamide inhibitors, the naphthyl ring of dansylamide (B1669799) binds within a hydrophobic pocket of the human carbonic anhydrase II (hCA II) active site. This interaction involves van der Waals contacts with several amino acid residues, including Val-121, Phe-131, Val-143, Leu-198, and Trp-209. The binding of dansylamide requires a conformational change in Leu-198 to be accommodated. This specific binding mode provides a basis for designing new and more potent CAII inhibitors.

A patent has been filed for sulfonamide compounds, including those with a naphthalene structure, for their inhibitory effect on human carbonic anhydrase II, highlighting their therapeutic potential. nih.gov The general principle of inhibition involves the sulfonamide moiety binding to the catalytic Zn(II) ion within the enzyme's active site. tandfonline.com

Interaction with Cancer Cell Proliferation Pathways

This compound derivatives have been shown to interfere with cancer cell proliferation through various mechanisms, most notably by targeting the microtubule network and key signaling receptors.

Tubulin Polymerization Inhibition Microtubules are dynamic polymers essential for cell division, motility, and shape maintenance, making them a key target for anticancer drugs. A new series of sulfonamide derivatives featuring a naphthalene moiety has been synthesized and evaluated for antiproliferative and tubulin polymerization inhibitory activities. mdpi.comnih.gov One particular compound, 5c, which possesses a naphthalen-1-yl moiety, demonstrated the most potent anticancer activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values of 0.51 µM and 0.33 µM, respectively. mdpi.com

This compound was found to significantly inhibit tubulin polymerization with an IC₅₀ of 2.8 μM. mdpi.comnih.gov By disrupting microtubule dynamics, compound 5c effectively arrests the cell cycle in the G2/M phase and induces apoptosis in cancer cells. mdpi.comnih.gov Molecular docking studies confirmed that the compound binds to the colchicine-binding site of tubulin. mdpi.comnih.gov

Table 2: Antiproliferative Activity of Naphthalene-bearing Sulfonamide (Compound 5c)

Cell Line Cancer Type IC₅₀ (µM)
MCF-7 Human Breast Cancer 0.51 ± 0.03
A549 Human Non-small Cell Lung Carcinoma 0.33 ± 0.01

Data from in vitro evaluation using the CCK-8 method. mdpi.com

VEGFR-2 Inhibition Vascular endothelial growth factor receptor-2 (VEGFR-2) is a critical tyrosine kinase receptor that mediates angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Sulfonamide-containing compounds have been identified as potent inhibitors of VEGFR-2. Although direct studies on this compound are limited in this specific context, the broader class of sulfonamides shows significant promise in targeting this pathway. By inhibiting VEGFR-2, these compounds can block the signaling required for endothelial cell proliferation and migration, thereby cutting off the tumor's blood supply. nih.gov

Keap1-Nrf2 Interaction Inhibition

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. The transcription factor Nrf2 regulates the expression of numerous antioxidant and detoxification genes. Under normal conditions, Keap1 binds to Nrf2 and facilitates its degradation. Inhibiting the Keap1-Nrf2 protein-protein interaction (PPI) allows Nrf2 to accumulate, translocate to the nucleus, and activate its target genes, offering a therapeutic strategy for diseases associated with oxidative stress.

Naphthalene-based derivatives have been at the forefront of developing non-covalent Keap1-Nrf2 PPI inhibitors. A series of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid derivatives have shown potent inhibitory activity. The naphthalene core serves as an anchor, positioning the sulfonamide and acetate (B1210297) groups to make critical interactions within the Nrf2-binding site on Keap1. An optimized compound from this series demonstrated excellent inhibitory potency in the nanomolar range. Structure-activity relationship (SAR) studies revealed the critical importance of the sulfonamide linkers connecting the naphthalene core to the flanking benzene rings.

Predictive Modeling and Regression Analysis in Cancer Therapy

Quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models are computational tools used in drug discovery to predict the physicochemical properties and biological activities of chemical compounds. These models use topological indices (TIs), which are numerical descriptors derived from the molecular structure, to establish a mathematical relationship with a specific property.

A recent study focused on developing a linear regression-based model to forecast properties like melting point and formula weight for several sulfonamide derivatives used in cancer therapy. nih.govnih.gov Among the compounds analyzed were ethyl 4-[(naphthalene-2-sulfonamido)methyl]cyclohexanecarboxylate and 4-[(naphthalene-2-sulfonamido)methyl]cyclohexane-1-carboxylic acid. nih.govnih.gov By calculating various degree-based topological indices for these molecules, the researchers established a robust correlation between the structural features and the physicochemical properties. nih.gov This approach highlights the value of TIs as a tool for the rational design and screening of new anticancer compounds, allowing researchers to predict the properties of novel this compound derivatives before their synthesis. nih.govnih.gov

Anti-inflammatory Properties

Inflammation is a key factor in many diseases, and targeting its mediators is a common therapeutic strategy. This compound derivatives have demonstrated notable anti-inflammatory potential. The general mechanism for the anti-inflammatory action of many sulfonamide-related drugs involves their ability to reduce the availability of potent oxidants produced by immune cells like neutrophils. Specifically, they can scavenge hypochlorous acid (HOCl), a histotoxic oxidant, thereby protecting crucial proteins like alpha-1-antitrypsin from inactivation and preserving the body's control over tissue-damaging enzymes.

More specifically, novel derivatives of naphthalene-2-sulfonic acid have been synthesized and evaluated for their anti-inflammatory effects by targeting cyclooxygenase (COX) enzymes. nih.gov These enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov Molecular docking and dynamic simulation studies of two such derivatives, DTPS1 and DTPS2, showed strong binding affinities to COX enzymes, suggesting they can induce an inhibitory effect and halt prostaglandin (B15479496) production. nih.gov The sulphonic group in these molecules was found to be critical for the interaction with key amino acid residues in the enzyme's active site. nih.gov

Other Potential Biological Applications

Butyrylcholinesterase (BChE) Inhibition Butyrylcholinesterase (BChE) is an enzyme that, along with acetylcholinesterase (AChE), hydrolyzes the neurotransmitter acetylcholine. In Alzheimer's disease, the activity of BChE in the brain increases as the disease progresses, making it a relevant therapeutic target. Naphthalene-based compounds have been investigated as inhibitors of cholinesterases. One study identified a new naphthalene derivative (compound 3a) that showed inhibitory activity against both AChE and BChE, with an IC₅₀ value of 12.53 µM against AChE. While this specific study focused on a different naphthalene derivative, the general sulfonamide scaffold has been successfully used to develop potent and selective BChE inhibitors, suggesting that this compound derivatives could be promising candidates for the development of drugs for neurodegenerative diseases like Alzheimer's.

Radical Scavenging and Antioxidant Activity The parent compound, this compound, has been shown to act as a radical scavenger and possess antioxidant activity in the presence of peroxyl radicals. This property is linked to its ability to protect cells from oxidative stress, a process implicated in a wide range of diseases, including neurodegenerative disorders and cancer.

Antiviral Activity

The sulfonamide functional group is a well-established pharmacophore in the development of antiviral agents. nih.govraco.cat Derivatives incorporating this moiety have demonstrated significant activity against a range of viruses, primarily through the inhibition of critical viral enzymes. nih.gov

Naphthalene-based sulfonamide derivatives have been specifically investigated as potent antiviral compounds. In one notable example, substituted styryl naphthalene derivatives were identified as inhibitors of the Human Cytomegalovirus (HCMV) protease through high-throughput screening. nih.gov Optimization of the lead compound using parallel synthesis led to the development of 1,6-substituted naphthalenes that exhibited good potency and selectivity over other proteases like elastase, trypsin, and chymotrypsin. nih.gov

Furthermore, the sulfonamide moiety is a critical component in several clinically significant HIV protease inhibitors, such as amprenavir. nih.govresearchgate.net A multitude of structurally novel sulfonamide derivatives are continuously being developed and tested to combat drug-resistant HIV strains. nih.gov Beyond protease inhibition, sulfonamide-containing compounds have also been reported as non-nucleoside inhibitors of HIV reverse transcriptase and HIV integrase, highlighting the broad utility of this chemical class in antiretroviral therapy. nih.gov

Sphingosine Kinase Inhibition

Sphingosine kinases (SphK), particularly the SphK1 and SphK2 isoforms, are enzymes that catalyze the formation of the signaling lipid sphingosine-1-phosphate (S1P). nih.gov S1P is involved in a multitude of cellular processes, including inflammation, cell proliferation, and migration, making its parent enzymes attractive targets for therapeutic intervention in diseases like cancer and fibrosis. nih.govnih.gov

While several classes of SphK inhibitors exist, research has specifically uncovered the potential of naphthalene-based compounds as inhibitors of SphK2. nih.gov Structure-activity relationship (SAR) studies on naphthalene-containing SphK inhibitors have been conducted to understand the molecular features that govern their potency and selectivity. These studies provide insight into how the naphthalene scaffold can be modified to optimize interactions within the enzyme's binding site, revealing key molecular switches that control selectivity between the SphK1 and SphK2 isoforms. nih.gov One well-known SphK2 inhibitor that is often used in research is ABC294640 (opaganib), although it is not a naphthalene derivative. nih.gov More potent and selective inhibitors, such as compound 14c (SLP9101555), have been developed with high selectivity for SphK2 over SphK1. nih.gov

Protease Inhibition

The sulfonamide group is a key structural motif in a wide array of protease inhibitors, targeting enzymes implicated in cancer, inflammation, and viral infections. researchgate.net These derivatives have been shown to inhibit various classes of proteases, including metalloproteases like matrix metalloproteases (MMPs) and cysteine proteases such as caspases and cathepsins. researchgate.net

A specific synthetic molecule, '4-[(S)-3-Azepan-1-yl-2-(naphthalene-2-sulfonylamino)-3-oxo-propyl]-N-methyl-benzamidine' (also known as CHEMBL165909), exemplifies the application of the this compound core in targeting proteases. ontosight.ai Its chemical structure, which combines the naphthalene-2-sulfonylamino group with a benzamidine (B55565) moiety, suggests it is an inhibitor of serine proteases. ontosight.ai The benzamidine group is a known pharmacophore for interacting with the active site of serine proteases. ontosight.ai

In the context of antiviral agents, naphthalene derivatives have been developed as selective inhibitors of viral proteases. For instance, a high-throughput screening effort identified a substituted styryl naphthalene compound as an inhibitor of the Human Cytomegalovirus (HCMV) protease. Subsequent optimization led to potent and selective 1,6-substituted naphthalene inhibitors. nih.gov

The broad applicability of the sulfonamide moiety in protease inhibition is further underscored by its presence in clinically used HIV protease inhibitors, which are crucial for the management of viral infections. researchgate.net

CCR8 Antagonism

The human CC chemokine receptor 8 (CCR8) has emerged as a significant therapeutic target for inflammatory diseases and, more recently, for immuno-oncology. nih.govbohrium.comnih.gov The naphthalene sulfonamide scaffold is a well-established and important chemotype for the development of potent CCR8 antagonists. bohrium.comresearchgate.net

Medicinal chemistry campaigns have led to the design and synthesis of numerous naphthalene-derived human CCR8 antagonists. nih.gov An extensive structure-activity relationship (SAR) campaign starting from a high-throughput screening hit produced an optimized derivative with a high binding affinity, reflected by a Kᵢ value of 1.6 nM. tandfonline.com This compound also demonstrated excellent selectivity (>300-fold) against other G protein-coupled receptors. tandfonline.com

Further research into a selection of eight naphthalene sulfonamide derivatives revealed that they act as potent inverse agonists, with EC₅₀ values in the low nanomolar range. tandfonline.com When tested for their ability to block the action of the natural ligand CCL1, these compounds functioned as antagonists, though they were generally less potent in this capacity compared to their inverse agonist activity. tandfonline.com This suggests a complex mechanism of action involving allosteric interactions with the receptor. tandfonline.com

Specific examples from this class include NS-15, which showed potent antagonism in a calcium release assay (IC₅₀ = 2 nM) and inhibited CCL1-induced cell migration (IC₅₀ = 16 nM). tandfonline.com Another compound, ML604086, was evaluated in a primate model for asthma. tandfonline.com However, the therapeutic potential of some of these early compounds was limited by poor pharmacokinetic properties, such as low oral bioavailability. tandfonline.com To address these issues, subsequent research has focused on creating isosteres and analogues, including benzenesulfonamide (B165840) derivatives like IPG7236, to improve drug-like properties while maintaining high potency. bohrium.comtandfonline.com Recent efforts have successfully generated novel naphthalene sulfonamide isosteres with IC₅₀ values in the nanomolar range in both binding and functional assays. bohrium.comnih.gov

Computational Chemistry and Structural Analysis

Quantum Chemical Calculations

Quantum chemical calculations offer deep insights into the molecule's fundamental properties.

Density Functional Theory (DFT) has been a cornerstone in studying Naphthalene-2-sulfonamide and its derivatives. researchgate.netresearchgate.net DFT calculations, often employing the B3LYP functional with various basis sets like 6-31G(d,p) and cc-pVTZ, have been utilized to optimize molecular geometries, calculate vibrational frequencies, and explore electronic properties. researchgate.netresearchgate.net These studies are crucial for rationalizing reaction mechanisms and understanding the influence of substituents on the naphthalene (B1677914) core. researchgate.net For instance, DFT has been used to investigate the regioselective C-H functionalization of sulfonamides, providing a theoretical basis for observed experimental outcomes. researchgate.net The calculated geometric parameters and spectral data from DFT often show good agreement with experimental findings from X-ray crystallography and FTIR spectroscopy. researchgate.netbohrium.com

Table 1: Selected DFT Studies on this compound and Related Compounds
Study FocusMethod/Basis SetKey FindingsReference
Conformational AnalysisB3LYP/cc-pVTZ, MP2/cc-pVTZIdentification of six conformers and non-planar naphthalene core. researchgate.net
C-H FunctionalizationDFTRationalization of reaction mechanisms and regioselectivity. researchgate.net
Structural and Electronic PropertiesDFT/B3LYP/6-31G(d,p)Optimization of structures and analysis of electronic properties. researchgate.net
Crystal Structure ReproductionDFT with periodical boundary conditionsAccurate reproduction of experimental crystal structures of sulfonamides. bohrium.com

The conformational flexibility of this compound is a key determinant of its chemical behavior. Computational studies have identified multiple stable conformers. Research has shown that the molecule can exist in at least six different conformations with very small energy differences between them. researchgate.net For example, calculations using B3LYP/cc-pVTZ and MP2/cc-pVTZ methods revealed relative energies of 0/0.13, 1.13/1.38, 0.06/0.06, 0.31/0, 2.95/2.70, and 0.31/0 kcal/mol for these conformers. researchgate.net A significant finding is that the naphthalene core is non-planar in all conformers due to the presence of the sulfonamide substituent. researchgate.net The orientation of the C-S-N plane relative to the naphthalene skeleton is a critical factor, with low-energy conformers showing a deviation from a perpendicular arrangement. researchgate.net

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution within a molecule and is instrumental in predicting reactive sites. The MESP topology, characterized by its critical points, reveals electron-rich and electron-deficient regions. mdpi.com In sulfonamides, the MESP analysis helps to understand intermolecular interactions, such as hydrogen bonding, by identifying areas of negative potential, often associated with lone pairs on oxygen and nitrogen atoms. researchgate.netmdpi.com These electron-rich sites are crucial for the molecule's interaction with other chemical species. mdpi.com The MESP is a valuable tool for understanding non-covalent interactions and has been used to characterize the π-regions of aromatic systems like naphthalene. mdpi.com

The Quantum Theory of Atoms in Molecules (QTAIM) defines atoms and chemical bonds based on the topology of the electron density. wikipedia.org This approach allows for the calculation of atomic properties and the characterization of interatomic interactions. wikipedia.org In the context of sulfonamides, QTAIM has been used to scrutinize intramolecular hydrogen bonds, which play a role in determining the molecular conformation. researchgate.net By analyzing the bond critical points and their properties, QTAIM provides a rigorous definition of chemical bonding and structure, helping to understand the non-planarity of the naphthalene skeleton induced by electronic interactions with the substituents. researchgate.netwikipedia.org

Molecular Modeling and Simulations

Molecular modeling and simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with other systems. Molecular docking, a key component of molecular modeling, has been used to investigate the binding of naphthalene sulfonamide derivatives to biological targets. nih.gov For example, simulations have explored the binding mode of these compounds within the active sites of enzymes, providing insights into their potential biological activity. nih.gov Molecular dynamics (MD) simulations further refine these models by exploring the dynamic stability of the molecule-receptor complexes over time. nih.govmdpi.com These simulations can reveal important interactions, such as hydrophobic interactions and hydrogen bonds, that stabilize the binding. nih.gov

Table 2: Molecular Modeling Applications for Naphthalene Sulfonamide Derivatives
ApplicationTechniqueKey FindingsReference
Tubulin InhibitionMolecular Docking & MD SimulationsIdentified binding mode and key interactions in the colchicine (B1669291) binding site. nih.gov
P2X7 Receptor InhibitionMolecular Docking & MD SimulationsShowed stable binding and high affinity for the allosteric site. mdpi.com
Insect Nervous System TargetsMolecular ModelingAided in the identification of active sulfonamide compounds. dntb.gov.ua

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, docking studies have been instrumental in elucidating their binding modes with various protein targets.

For instance, derivatives of this compound have been investigated as inhibitors of the Keap1-Nrf2 protein-protein interaction. nih.govdundee.ac.uk Docking studies revealed that replacing the naphthalene core with a phenyl group can reduce binding affinity. dundee.ac.uk However, the introduction of substituents, such as a methoxy (B1213986) group at the 2-position of the phenyl ring, can moderately improve this affinity. dundee.ac.uk These studies highlight the importance of the naphthalene core for strong hydrophobic and π-cation interactions with key residues like Arg415 in the P3 subpocket of the Keap1 Kelch domain. nih.gov

In another study, molecular docking of a hydrazide-sulfonamide hybrid containing a naphthalene group with carbonic anhydrase IX (CA IX) showed that the bulky naphthalene group prevents direct interaction with the metal ion in the active site. nih.gov However, the sulfonamide group adjacent to the naphthalene moiety was found to form hydrogen bonds with residues such as His68. nih.gov This demonstrates how docking can reveal specific interactions and the influence of different molecular fragments on binding.

Furthermore, docking studies on N-(2-hydroxy-3-phenylpropyl)this compound with carbonic anhydrase isoforms suggest that the sulfonamide group coordinates with the catalytic zinc ion, a crucial interaction for inhibition.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecules and their interactions over time, offering insights that are not available from static models. For this compound derivatives, MD simulations have been crucial in understanding the stability of ligand-protein complexes and the conformational flexibility of the ligands themselves.

In the study of naphthalene bis-sulfonamides as Keap1-Nrf2 inhibitors, MD simulations were used to investigate the stability of different rotational isomers ('cis' and 'trans') when bound to the Keap1 Kelch domain. chemrxiv.orgchemrxiv.org These simulations, run for up to 1 microsecond, showed that while the 'cis' form might have a lower interaction energy, the 'trans' form is more stable in solution. chemrxiv.org The simulations also confirmed the stability of the protein-ligand complexes, with Root-Mean-Square Deviation (RMSD) values of less than 2 Å. chemrxiv.org

MD simulations of naphthalene-N-sulfonyl-D-glutamic acid derivatives bound to MurD ligase revealed complex dynamic behavior, including rotations of the naphthalene ring around its C2–C6 axis. plos.org These dynamic events, which influence ligand-enzyme contacts, are not observable in static crystal structures and highlight the importance of considering ligand and protein flexibility in drug design. plos.org Similarly, MD simulations of tetrahydro-naphthalene sulfonamide compounds with cancer cell lines helped to predict the stability and interaction of the most active compound within the protein's active site over a 20 ns simulation. ekb.eg

Free Energy Calculations (e.g., MM-PBSA)

Free energy calculations, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, are used to estimate the binding affinities of ligands to their protein targets. This method combines molecular mechanics energies with continuum solvation models. nih.gov

MM-PBSA has been applied to this compound derivatives to rank their binding affinities and understand the energetic contributions to binding. mdpi.com For example, in the study of indole-2-N-methylpropargylamine derivatives as monoamine oxidase B (MAO-B) inhibitors, MM-PBSA analysis was used to calculate the binding free energies (ΔGBIND). mdpi.com The results indicated favorable binding for all ligands, with the calculated values helping to identify the most potent inhibitors. mdpi.com

The MM-PBSA method is considered more sensitive for ranking binding free energies at the individual target level and is often used as a post-processing step on conformations generated from MD simulations. researchgate.netnih.gov This approach allows for the decomposition of the binding free energy into contributions from individual amino acid residues, providing a more detailed picture of the key interactions driving ligand binding. mdpi.com While MM-PBSA has its limitations, such as the neglect of conformational entropy in standard implementations, it remains a valuable tool in computational drug design. nih.gov

Spectroscopic Characterization (Excluding Basic Identification)

Spectroscopic techniques are indispensable for the detailed structural and conformational analysis of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For derivatives of this compound, NMR has been used to characterize conformational interconversions. chemrxiv.org For instance, in the study of naphthalene bis-sulfonamides, NMR was used to identify and characterize the 'cis' and 'trans' rotational states that interconvert in solution. chemrxiv.orgchemrxiv.org Exchange rates between these states were estimated using line shape analysis and EXSY NMR data. chemrxiv.org

In another study, transferred Nuclear Overhauser Effect (trNOE) and Saturation Transfer Difference (STD) NMR experiments were employed to examine the conformational and dynamic properties of naphthalene-N-sulfonyl-D-glutamic acid derivatives when bound to MurD ligase. plos.org The NOE patterns provided insights into the differing degrees of conformational flexibility of the ligands. plos.org Furthermore, 2D NMR techniques like NOESY can be used to analyze the spatial proximity of protons, which is crucial for confirming the regiochemistry of substituted naphthalene-2-sulfonamides.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about its functional groups and structure. For a molecule to be IR active, its dipole moment must change during the vibration. tanta.edu.eg

The IR spectra of sulfonamides exhibit characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the SO₂ group in sulfonamides typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The stretching vibration of the S-N bond is also a key feature. rsc.org The position of the SO₂ symmetric stretching band can indicate the tautomeric form of the sulfonamide; for instance, it is observed between 1170 to 1145 cm⁻¹ for the amido form and 1145 to 1130 cm⁻¹ for the imido form in certain derivatives. jst.go.jp

The IR spectrum of naphthalene itself shows characteristic peaks, and these can be compared with the spectra of its sulfonamide derivatives to understand the effect of the substituent. nist.gov The fingerprint region of the IR spectrum, typically from 400 to 1400 cm⁻¹, contains a complex pattern of absorptions that is unique to each molecule. libretexts.org

Gas-Phase Electron Diffraction for Molecular Structure

Gas-phase electron diffraction (GED) is a technique used to determine the three-dimensional structure of molecules in the gaseous state. This method provides precise measurements of bond lengths, bond angles, and dihedral angles.

A study of this compound using a combination of GED and quantum chemical calculations revealed that it exists as two stable conformers in the gas phase at 431(9) K. researchgate.netresearchgate.net These conformers differ in the orientation of the N-H and S=O bonds. researchgate.netresearchgate.net The study determined key geometrical parameters for the dominant conformer. researchgate.net

ParameterValue (Å or degrees)
rh1(C-C)aver.1.411(3) Å
rh1(C-S)1.780(7) Å
rh1(S-O)aver.1.425(3) Å
rh1(S-N)1.666(10) Å
∠C-C-C119.8(2) °
∠C-S-N104.5(22) °
Table 1: Selected Geometrical Parameters of the Dominant Conformer of this compound Determined by GED. researchgate.net

GED studies have also been performed on related sulfonamides, such as benzenesulfonamide (B165840), providing a basis for comparison and understanding the influence of the naphthalene ring on the molecular structure. acs.org It is important to note that gas-phase structures can differ from those in the crystalline state due to the absence of intermolecular forces. rsc.org

Crystal Structure Analysis (X-ray Crystallography)

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in elucidating the structural features of various this compound derivatives, offering insights into their conformation, intermolecular interactions, and packing in the solid state.

Detailed structural studies on derivatives of this compound reveal the conformation of the naphthalene moiety and the sulfonamide group, as well as the hydrogen bonding networks that dictate the crystal packing. For instance, the analysis of 2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic acid shows that the molecule adopts a U-shaped conformation, with the phenyl and naphthalene rings being nearly parallel to each other. nih.gov In its crystal structure, molecules are linked by O—H⋯O and N—H⋯O hydrogen bonds, forming chains that incorporate specific ring motifs. nih.gov

In another example, 4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid, a derivative of tranexamic acid, forms inversion dimers through hydrogen bonds between their carboxylic acid groups. iucr.org These dimers are further assembled into layers by hydrogen bonding involving the sulfonamide N-H group. iucr.org The crystal structure of ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate has also been determined, crystallizing in the monoclinic space group Cc. researchgate.netbohrium.com

The precise bond lengths, bond angles, and torsion angles obtained from these crystallographic studies are crucial for understanding the molecule's geometry. The sulfur atom in these sulfonamides typically exhibits a distorted tetrahedral geometry. nih.gov This structural information is fundamental for computational modeling and for understanding the structure-activity relationships of this class of compounds.

Table 1: Crystallographic Data for this compound Derivatives

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) Ref.
2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic acid C₁₉H₁₇NO₄S Monoclinic P2₁/c 8.0694 15.2168 14.0996 92.505 nih.gov
4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid C₁₈H₂₁NO₄S Monoclinic P2₁/c 16.5301 6.0573 17.0036 100.810 iucr.org
Ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate C₂₀H₂₅NO₄S Monoclinic Cc - - - - researchgate.netbohrium.com

Topological Indices and QSPR Modeling for Structure-Activity Relationships

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemical compounds based on their molecular structure. These models rely on molecular descriptors, which are numerical values that encode structural information. Topological indices are a class of molecular descriptors derived from the graph representation of a molecule, capturing information about its size, shape, branching, and connectivity.

For the broader class of sulfonamides, to which this compound belongs, QSPR studies have been conducted to establish relationships between their structure and various properties. researchgate.net These studies utilize a range of topological indices to develop predictive models. The goal is to understand how the topology of the molecule influences its behavior, which is crucial for designing new compounds with desired properties.

Several topological indices have been employed in the QSPR modeling of sulfonamides, including:

Randić Index (¹X): One of the most widely used indices, it reflects the degree of branching in a molecule.

Balaban Index (J): A distance-based index that is sensitive to the shape and branching of the molecular structure.

Wiener Index (W): The first topological index, defined as the sum of all shortest-path distances between pairs of non-hydrogen atoms in the molecular graph.

Szeged Index (Sz): An index based on the distances between vertices in the molecular graph.

Harary Index (H): Another distance-based index derived from the reciprocal of the distances between all pairs of vertices.

By correlating these and other descriptors with experimentally determined properties, such as thermal energy, heat capacity, and entropy, researchers can develop multiple linear regression (MLR) models. researchgate.net These models can then be used to predict the properties of other, untested sulfonamides. For example, studies have shown that combinations of topological indices and quantum chemical parameters can yield statistically significant models for predicting the physicochemical properties of sulfonamides. researchgate.net The insights gained from these QSPR models can guide the synthesis of new this compound derivatives with optimized characteristics for various applications.

Table 2: Common Topological Indices in QSPR Studies of Sulfonamides

Topological Index Description Structural Information Encoded
Randić Index (¹X) Based on the connectivity of atoms, calculated from the degrees of adjacent vertices. Branching, molecular complexity.
Balaban Index (J) A highly discriminating distance-based index. Molecular shape, size, and branching.
Wiener Index (W) Sum of the lengths of the shortest paths between all pairs of vertices. Molecular size and shape.
Szeged Index (Sz) A vertex-distance based index. Size and shape of the molecule.
Harary Index (H) Based on the reciprocal of the distance matrix. Connectivity and compactness of the molecule.
Hyper-Wiener Index (WW) An extension of the Wiener index. A more refined measure of molecular branching.

Advanced Analytical Methodologies for Naphthalene 2 Sulfonamide

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of naphthalene (B1677914) sulfonates, including naphthalene-2-sulfonamide. nih.gov Its versatility allows for the separation of complex mixtures and the precise quantification of individual components.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of sulfonamides and their derivatives. srce.hrnanobioletters.com It offers high resolution and sensitivity, making it suitable for trace-level analysis. researchgate.net A common approach involves using a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous component (like water with an acid modifier) and organic solvents such as acetonitrile (B52724) and methanol (B129727). nanobioletters.com Detection is often achieved using a UV detector at a specific wavelength, for instance, 278 nm. nanobioletters.com The retention time under defined chromatographic conditions allows for the identification of this compound, while the peak area is used for quantification. nanobioletters.com The development of HPLC methods often includes validation for accuracy, precision, selectivity, and linearity to ensure reliable results. nanobioletters.com For instance, a method for sulfonamide analysis demonstrated good linearity (R² > 0.999) and recovery rates between 98.47% and 101.52%. nanobioletters.com The adaptability of HPLC also allows for its use in monitoring the synthesis of sulfonamide compounds. nanobioletters.com

Interactive Data Table: HPLC Method Parameters for Sulfonamide Analysis
ParameterConditionReference
ColumnC18 reversed-phase, 250 x 4.6 mm, 5-µm nanobioletters.com
Mobile PhaseDistilled water: acetonitrile: methanol (60:35:5 v/v), pH 2.5 with phosphoric acid nanobioletters.com
Flow Rate1 ml/min nanobioletters.com
DetectionUV at 278 nm nanobioletters.com
Temperature30°C nanobioletters.com
Retention Time (Sulfamethoxazole)5 minutes nanobioletters.com
Retention Time (Compound 1a)13.5 minutes nanobioletters.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of sulfonamide derivatives, although it may require derivatization to improve the volatility of the analytes. nih.govresearchgate.net In some cases, to ensure accurate quantitative analysis and prevent thermal degradation of sulfonyl chlorides, they are converted into more thermally stable derivatives like N,N-diethylsulfonamides before GC-MS analysis. core.ac.uk The mass spectrometer provides detailed structural information, aiding in the unequivocal identification of the compounds. core.ac.uk The fragmentation patterns observed in the mass spectra, often obtained through electron impact (EI) or chemical ionization (CI), are characteristic of the specific isomers present. core.ac.uk For instance, while the mass spectra of chloro n-tetradecanes, sulfonyl chlorides, and sulfonamides can show similarities, specific differences allow for their distinction. core.ac.uk

A study on the analysis of naphthalene in a working environment using GC-MS demonstrated high accuracy. shimadzu.com The method involved creating a calibration curve over a concentration range of 0.1 µg/mL to 100 µg/mL, which showed a strong correlation coefficient (R) of 0.99994 or higher. shimadzu.com The repeatability of the analysis was also found to be excellent, with a relative standard deviation of 2% or less. shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it a premier tool for detecting trace levels of sulfonamides in complex matrices. nih.govresearchgate.net This method involves extracting the analytes from the sample, followed by injection into the LC-MS/MS system. usda.gov Quantification is typically achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, which provides excellent specificity and reduces matrix interference. usda.gov The use of an internal standard is common to ensure accuracy and correct for any variations during sample preparation and analysis. usda.gov LC-MS/MS methods have been developed for the screening, quantification, and confirmation of a wide range of sulfonamides in various tissues and products. usda.gov For example, a method for sulfonamides in animal tissues achieved a limit of quantification of ≥ 0.05 ppm for most compounds. usda.gov

Interactive Data Table: LC-MS/MS Parameters for Sulfonamide Analysis
ParameterConditionReference
Ionization ModePositive and Negative Electrospray Ionization (ESI) acs.org
Mass AnalyzerTriple Quadrupole or Orbitrap usda.govlcms.cz
QuantificationMultiple Reaction Monitoring (MRM) usda.gov
ConfirmationRatio of two or more daughter ions usda.gov
Limit of Quantification (LOQ)≥ 0.05 ppm (for most sulfonamides in tissue) usda.gov

Spectrophotometric Approaches

Spectrophotometry offers a simpler and more accessible method for the determination of sulfonamides compared to chromatographic techniques. srce.hr These methods are often based on colorimetric reactions. researchgate.net A common approach involves the diazotization of the primary aromatic amine group of the sulfonamide with sodium nitrite (B80452) in an acidic medium, followed by coupling with a chromogenic agent to form a colored azo dye. srce.hrresearchgate.net The absorbance of the resulting solution is then measured at the wavelength of maximum absorption (λmax), and the concentration is determined using a calibration curve. researchgate.net For example, 3-aminophenol (B1664112) has been used as a coupling agent, forming an orange-yellow product with a λmax at 460 nm. researchgate.net Such methods have been successfully applied to the determination of sulfonamides in pharmaceutical preparations. researchgate.net While generally less sensitive and selective than chromatographic methods, spectrophotometric techniques can be advantageous due to their simplicity and cost-effectiveness. srce.hr

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes narrow-bore capillaries and high voltages to separate ionic species based on their charge-to-mass ratio. sciex.com It is applicable to a wide range of analytes, including small molecules like this compound. sciex.com The basic setup consists of a fused-silica capillary, a high-voltage power supply, two buffer reservoirs, and a detector, typically UV-Vis. sciex.com CE offers advantages such as rapid analysis times, low consumption of reagents and samples, and high separation efficiency. doi.org Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed for the analysis of sulfonamides. semanticscholar.org In CZE, the separation is based on the differences in the electrophoretic mobilities of the analytes in a homogeneous buffer solution. sciex.com The technique has been successfully used for the determination of sulfonamide residues in food products. semanticscholar.org

Electrochemical Methods

Electrochemical methods provide a sensitive and often low-cost alternative for the detection of sulfonamides. researchgate.net Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are employed, often using chemically modified electrodes to enhance sensitivity and selectivity. researchgate.net These methods are based on the electrochemical oxidation or reduction of the analyte at the electrode surface. For instance, a naphthalene-sulfonamide derivative has been used as an ionophore in a solid-contact potentiometric sensor for the selective and sensitive detection of lead (II) ions. bioline.org.br This indicates the potential for developing electrochemical sensors specifically for this compound. The advantages of electrochemical techniques include their portability, robustness, and ease of use, making them suitable for on-site and real-time monitoring. researchgate.netbioline.org.br

Pre-concentration and Extraction Techniques

The effective analysis of this compound often requires initial steps to isolate and concentrate the analyte from the sample matrix. This is particularly important when dealing with trace-level concentrations or complex sample compositions. Solid-phase extraction (SPE) has emerged as a widely employed and efficient technique for this purpose. nih.govresearchgate.net

SPE involves partitioning the analyte between a solid sorbent and the liquid sample phase. For sulfonamides and naphthalene sulfonates, various SPE sorbents have been utilized, including modified silica (B1680970), polymeric, and carbon-based materials. nih.govuoa.greurofins.com The choice of sorbent depends on the specific properties of the analyte and the sample matrix.

A notable advancement in SPE is the development of molecularly imprinted polymers (MIPs). nih.govresearchgate.netstrath.ac.uknih.gov MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule, in this case, a naphthalene sulfonate. strath.ac.uknih.gov This "molecular memory" allows for highly selective extraction and pre-concentration, even from complex environmental samples like river water. strath.ac.uknih.gov In one study, a MIP created using 1-naphthalene sulfonic acid as a template demonstrated high cross-reactivity, enabling the retention of a mixture of eight different naphthalene sulfonates with recoveries exceeding 80%. strath.ac.uknih.gov

Other extraction methods for related sulfonamide compounds from various matrices include liquid-liquid extraction and the use of specialized cartridges like Strata-SCX. nih.gov The selection of the extraction solvent system is also critical; for instance, a mixture of ethyl acetate (B1210297), methanol, and acetonitrile has been used for extracting sulfonamides from feed samples. nih.gov

The following table summarizes various pre-concentration and extraction techniques applicable to this compound and related compounds.

TechniqueSorbent/MethodSample MatrixKey FindingsReference(s)
Solid-Phase Extraction (SPE)Molecularly Imprinted Polymers (MIPs)WaterHigh selectivity and recovery (>80%) for a range of naphthalene sulfonates. strath.ac.uknih.gov
Solid-Phase Extraction (SPE)Anion-exchangeVariousEffective for pre-concentration of naphthalene sulfonates. nih.govresearchgate.net
Solid-Phase Extraction (SPE)Strata-SCX cartridgeFeedUsed for clean-up of sulfonamide extracts. nih.gov
Solid-Phase Extraction (SPE)Coconut charcoal, Waters AC-2 Sep-Pak, Supelco Supelclean ENVI-Carb PlusWaterEffective for extracting analytes from aqueous samples. eurofins.com
Pipette-tip SPEMolecularly Imprinted PolymerWaterRapid and selective extraction of methyl red, a related compound. researchgate.net
Liquid-Liquid ExtractionEthyl acetate/methanol/acetonitrile mixtureFeedEfficient extraction of various sulfonamides. nih.gov

Purity Determination and Advanced Purification Methods

Ensuring the high purity of this compound is essential for its use in research and as a building block in chemical synthesis. Several analytical and preparative techniques are employed for purity assessment and purification.

Purity Determination:

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and related compounds. srce.hrrsc.orgpatsnap.comsigmaaldrich.cn By employing a suitable stationary phase (e.g., C18 column) and mobile phase, HPLC can effectively separate the target compound from impurities. patsnap.comsigmaaldrich.cn The purity is typically quantified by measuring the peak area of the main component relative to the total peak area. For instance, a certificate of analysis for a commercial sample of this compound reported a purity of 100.0% as determined by HPLC. sigmaaldrich.cn

Other chromatographic techniques like Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment of purity. rsc.org The presence of multiple spots on a TLC plate indicates the presence of impurities.

Mass spectrometry (MS), often coupled with chromatography (e.g., LC-MS), provides definitive identification and can be used to confirm the molecular weight of the compound, further substantiating its purity. rsc.orgjfda-online.com

Advanced Purification Methods:

For obtaining high-purity this compound, several advanced purification methods are utilized.

Recrystallization: This is a classic and effective method for purifying solid compounds. rsc.orgsmolecule.com It involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals while impurities remain in the mother liquor. The choice of solvent is critical; for naphthalene, commercial ethanol (B145695) is a recommended solvent. rsc.org For related sulfonamides, recrystallization from a mixture of ethyl acetate and hexane (B92381) has been reported to yield high-purity crystals. researchgate.net

Column Chromatography: This technique is widely used for the purification of organic compounds. nih.govrsc.org The crude mixture is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent (mobile phase) is passed through to separate the components based on their differential adsorption. nih.govrsc.org The fractions containing the pure compound are then collected.

Preparative Chromatography: For larger-scale purification, preparative HPLC can be employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate significant quantities of the purified compound.

The following table outlines methods for purity determination and purification of this compound and related compounds.

MethodTechniqueDetailsOutcomeReference(s)
Purity DeterminationHigh-Performance Liquid Chromatography (HPLC)C18 column, various mobile phasesQuantitative assessment of purity. patsnap.comsigmaaldrich.cn
Purity DeterminationThin-Layer Chromatography (TLC)Silica gel plates, various solvent systemsQualitative assessment of purity. rsc.org
Purity DeterminationMass Spectrometry (MS)Coupled with chromatography (LC-MS)Confirmation of molecular weight and identification of impurities. rsc.orgjfda-online.com
PurificationRecrystallizationEthanol, Ethyl acetate/hexaneHigh-purity crystalline product. rsc.orgsmolecule.comresearchgate.net
PurificationColumn ChromatographySilica gel, various eluentsSeparation of the target compound from impurities. nih.govrsc.org

Future Directions and Emerging Research Avenues

Exploration of Novel Naphthalene-2-sulfonamide Scaffolds

The development of novel scaffolds based on this compound is a key area of ongoing research, aiming to discover compounds with enhanced potency and selectivity for various biological targets. ontosight.ai Scientists are systematically modifying the core structure by introducing diverse substituents and functional groups to probe structure-activity relationships (SAR).

One approach involves creating hybrid molecules by linking the this compound moiety to other pharmacologically active scaffolds. For instance, hybrids of N-propargylpiperidine and this compound have been synthesized and evaluated as potential agents for Alzheimer's disease. researchgate.netnih.gov In these studies, SAR analysis revealed that the presence of an N-alkyl chain on the sulfonamide nitrogen can be crucial for inhibitory activity. nih.gov Another study explored the fusion of a xanthene ring system with a phenyl-sulfonamide moiety, resulting in compounds like N-(4-(3,3,6,6-Tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl)this compound, which were investigated for their antimicrobial properties. tandfonline.com

Researchers have also focused on creating derivatives to act as inhibitors for various enzymes. By exploring the chemical space around noncovalent small-molecule inhibitors of penicillin-binding proteins (PBPs), new this compound derivatives were synthesized. researchgate.net These efforts aim to develop novel antibacterial agents that can circumvent resistance issues associated with existing antibiotics. researchgate.net Similarly, a novel scaffold identified through high-throughput screening, N-(3-(benzo[d]thiazol-2-yl)-4-methylthiophen-2-yl)this compound, was shown to inhibit Anthrax Lethal Factor (LF). nih.gov Further optimization of this hit involved modifications to the thiophene (B33073) and benzothiazole (B30560) moieties to improve potency. nih.gov

The versatility of the this compound scaffold is further demonstrated by its use as a building block for compounds with potential applications against a range of diseases, including cancer and inflammatory conditions. ontosight.ai The synthesis of derivatives like N-(2-hydroxy-3-phenylpropyl)this compound is part of ongoing research to enhance biological activity through structural modifications.

Table 1: Examples of Novel this compound Scaffolds and Their Research Focus

Compound Name/Class Research Focus Key Structural Feature Reference
N-Propargylpiperidines with this compound moieties Multi-functional agents for Alzheimer's disease Hybrid of N-propargylpiperidine and this compound researchgate.netnih.gov
Naphthalene-sulfonamide derivatives Inhibitors of Penicillin-Binding Proteins (PBPs) for antibacterial activity Modifications to the sulfonamide substituent to target resistant PBPs researchgate.net
N-(3-(benzo[d]thiazol-2-yl)-4-methylthiophen-2-yl)this compound Anthrax Lethal Factor (LF) inhibitors Benzothiazole-thiophene moiety attached to the sulfonamide nih.gov
N-(4-(3,3,6,6-Tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl)this compound Antimicrobial agents Xanthene ring system linked via a phenyl group tandfonline.com

Multi-Targeted Drug Design Incorporating this compound

The complexity of multifactorial diseases like Alzheimer's disease (AD) and cancer has spurred the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. researchgate.networktribe.com The this compound scaffold is proving to be a valuable component in the design of such MTDLs. nih.govmdpi.com

In the context of Alzheimer's disease, research has focused on creating dual inhibitors of key enzymes involved in its pathology, such as butyrylcholinesterase (BChE) and monoamine oxidase B (MAO-B). researchgate.net Novel hybrids combining N-propargylpiperidine with a this compound moiety were synthesized and evaluated as MTDLs with dual inhibitory action against human BChE (hBChE) and hMAO-B. researchgate.net One such non-cytotoxic ligand demonstrated modest dual efficacy with IC50 values of 2.6 µM against hBChE and 53.9 µM against hMAO-B. researchgate.net The design strategy often involves linking structurally active moieties that interact with different targets, with the sulfonamide group acting as a versatile linker or a key pharmacophore itself. researchgate.netsci-hub.se

Structure-activity relationship studies on these hybrids have provided insights for further optimization. For example, preserving the basic N-benzyl and this compound groups was found to be essential for potent hBChE inhibition in one series of compounds. nih.gov The development of sulfonamide-containing selective and reversible human BChE inhibitors has shown promise in improving memory functions in animal models. mdpi.com The sulfonamide functional group is a common motif in medicinal chemistry, recognized for its ability to form crucial hydrogen bonds with biological targets. ontosight.ai This property, along with the structural features of the naphthalene (B1677914) ring, makes it an attractive component for designing drugs targeting complex diseases. worktribe.comsci-hub.se

Table 2: Research on Multi-Targeted this compound Derivatives

Compound Class Targeted Disease Biological Targets Key Findings Reference
N-propargylpiperidine-naphthalene-2-sulfonamide hybrids Alzheimer's Disease Butyrylcholinesterase (BChE), Monoamine Oxidase B (MAO-B) Identified compounds with dual inhibitory activity. researchgate.netnih.govacs.org
N-benzyl piperidine-naphthalene-2-sulfonamides Alzheimer's Disease Butyrylcholinesterase (BChE) N-benzyl and this compound groups were found to be critical for potent inhibition. nih.gov
Quinoline-sulfonamide hybrids Alzheimer's Disease Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) Developed potential multifunctional agents with high anti-cholinesterase activity. mdpi.com

Advanced Computational Approaches for Rational Design

Advanced computational methods are becoming indispensable tools in the rational design and discovery of novel this compound derivatives. smolecule.com Techniques such as molecular docking, virtual screening, and molecular dynamics (MD) simulations are being employed to predict binding affinities, understand mechanisms of action, and guide the synthesis of more potent and selective inhibitors. mdpi.comnih.gov

In the search for new anti-Alzheimer's agents, computational studies have been integral. For instance, docking and MD simulations were used to study N-propargylpiperidine-based hybrids, revealing that interactions in the hydrophobic pocket of cholinesterase enzymes are significant for inhibitor activity. researchgate.net A hybrid virtual screening approach, integrating both ligand- and structure-based methods, has been used to identify new BChE inhibitors. mdpi.com In one such study, the co-crystal ligand N-((1-benzylpiperidin-3-yl) methyl)-N-(2-methoxyethyl) this compound was redocked into the BChE binding site to validate the accuracy of the docking protocol. mdpi.com

Computational approaches have also guided the development of antiviral agents. To gain insights into the targets of novel 1,4-naphthoquinone (B94277) sulfonamide derivatives with anti-Chikungunya virus (CHIKV) activity, computational studies were conducted. scielo.br These studies predicted that the most potent compounds had the strongest binding affinity with the macro domain of the nsP3 protein, a key viral enzyme. scielo.br Similarly, for the development of Yellow Fever Virus (YFV) inhibitors, machine learning algorithms and hierarchical virtual screening have been proposed to cost-effectively identify new molecules from large compound databases. nih.gov

These in silico methods not only accelerate the discovery process by prioritizing candidates for synthesis and biological testing but also provide a deeper understanding of the molecular interactions that govern biological activity, facilitating a more rational and efficient design of future therapeutic agents. nih.govnih.gov

Sustainable Synthesis and Green Chemistry for this compound Production

In line with the growing emphasis on environmental responsibility in the chemical and pharmaceutical industries, research is underway to develop more sustainable and green methods for the synthesis of this compound and its derivatives. researchgate.net These efforts focus on reducing the use of hazardous solvents and reagents, minimizing waste, and lowering energy consumption. researchgate.netacs.org

One promising approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. A study demonstrated the use of zinc oxide (ZnO) as a highly efficient, green, and reusable catalyst for the microwave-assisted Michael addition of sulfonamides, including this compound, to α,β-unsaturated esters in ionic liquids. researchgate.net This method offers a sustainable alternative to conventional synthetic protocols. researchgate.net

Another area of development is the use of greener catalysts and reaction media. A manganese-catalyzed N-alkylation of sulfonamides using alcohols has been reported as a more environmentally friendly method. acs.org The synthesis of certain sulfonamides has also been achieved in water under mild conditions, representing a straightforward and sustainable approach that avoids volatile organic solvents. sci-hub.se The synthesis of N-(thiazol-2-yl)this compound, for example, has been documented as part of the development of novel sulfonamide derivatives. nih.gov These green chemistry principles are critical for the large-scale, cost-effective, and environmentally benign production of this compound-based compounds in the future.

Therapeutic Potential in Neglected Diseases

The this compound scaffold is being investigated for its potential to treat neglected diseases, which affect millions of people worldwide but receive limited attention in drug development. nih.govnih.gov

Research has shown the potential of this compound derivatives against viral and parasitic diseases. In the fight against Yellow Fever Virus (YFV), a neglected flavivirus, a series of N-(4-Cyano-3-(phenylamino)-1H-pyrazol-5-yl)naphthalene-2-sulfonamides were synthesized and evaluated. nih.govacs.org Several of these compounds showed inhibitory activity against the virus, highlighting a potential new avenue for treating this disease. nih.govacs.org Similarly, novel 1,4-naphthoquinone sulfonamide derivatives, such as N-(4-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)phenyl)this compound, have demonstrated potent inhibitory activity against the Chikungunya virus (CHIKV) with low toxicity in cell viability assays. scielo.br

In the area of parasitic diseases, computational and experimental studies have explored this compound derivatives as potential antimalarial agents. malariaworld.org Specifically, these compounds have been investigated for their ability to target the Plasmodium falciparum enoyl-ACP reductase (PfENR), an essential enzyme for the parasite's survival. malariaworld.org Furthermore, this compound derivatives have been identified as inhibitors of anthrax lethal factor, indicating their potential as therapeutics against anthrax, a serious infectious disease. nih.gov These studies underscore the broad-spectrum potential of the this compound scaffold and provide a foundation for the development of new treatments for diseases that disproportionately affect vulnerable populations. nih.govresearchgate.net

Table 3: this compound Derivatives in Neglected Disease Research

Compound Class/Name Neglected Disease/Threat Target/Activity Reference
N-(4-Cyano-3-(phenylamino)-1H-pyrazol-5-yl)naphthalene-2-sulfonamides Yellow Fever Inhibition of Yellow Fever Virus (YFV) nih.govacs.org
1,4-Naphthoquinone sulfonamide derivatives Chikungunya Fever Inhibition of Chikungunya Virus (CHIKV) proliferation scielo.br
N-[4-(4-ethylphenoxy)phenyl]this compound Malaria Inhibition of Plasmodium falciparum enoyl-ACP reductase (PfENR) malariaworld.org
N-(3-(benzo[d]thiazol-2-yl)-4-methylthiophen-2-yl)this compound Anthrax Inhibition of Anthrax Lethal Factor (LF) nih.gov

Compound Index

Q & A

Q. What experimental assays are standard for assessing Naphthalene-2-sulfonamide’s inhibitory activity?

Researchers typically measure IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) using enzyme kinetics. Lineweaver–Burk plots can distinguish between competitive and non-competitive inhibition mechanisms. For example, this compound exhibits non-competitive inhibition of lipid peroxidation (LPO) with a Kᵢ of 0.50 ± 0.16 µM .

Q. What inclusion criteria are critical in toxicological studies of this compound?

Studies should specify species (e.g., rodents), exposure routes (oral, inhalation, dermal), and health outcomes (hepatic, renal, or respiratory effects). Systematic frameworks recommend standardized parameters like dose randomization and outcome reporting to minimize bias .

Q. How should a literature review on this compound’s toxicity be structured?

Use databases like PubMed and TOXCENTER with tailored query strings (e.g., CAS numbers, MeSH terms) to retrieve studies. Follow steps such as data extraction, risk-of-bias assessment, and evidence synthesis outlined in toxicological protocols .

Q. What parameters are monitored for hepatic toxicity in animal models?

Key markers include alanine aminotransferase (ALT) , aspartate aminotransferase (AST) , histopathological changes, and oxidative stress indicators (e.g., glutathione depletion). These align with inclusion criteria for systemic effects in toxicological profiles .

Q. Which statistical methods analyze dose-response relationships in toxicity studies?

Non-linear regression models (e.g., log-dose vs. response) calculate EC₅₀/LC₅₀ values. Ensure curve validity with R² ≥ 0.9, as demonstrated in enzyme inhibition studies .

Advanced Research Questions

Q. How can contradictions in IC₅₀ values across studies be resolved?

Evaluate experimental variables (enzyme purity, substrate concentration, buffer pH) and apply risk-of-bias tools (Table C-6/C-7) to assess study rigor. Meta-analyses may reconcile discrepancies through standardized protocols .

Q. What computational methods validate this compound’s enzyme interactions?

Fragment docking and chemical shift perturbation (CSP) mapping using NMR spectroscopy confirm binding sites. For example, six fragments docked to Fis1’s concave pocket, validated by CSP and FTMap predictions .

Q. How do species-specific metabolic differences affect toxicity extrapolation?

Use physiologically based pharmacokinetic (PBPK) models and in vitro assays (e.g., microsomal CYP450 activity) to adjust for interspecies variations in metabolic pathways .

Q. What strategies mitigate non-specific binding in NMR screens of derivatives?

Apply principal component analysis (PCA) and 2D difference intensity analysis (DIA) to distinguish specific binding from artifacts. For instance, nonspecific broadening in NMR spectra can identify interfering compounds .

Q. How are genomic toxicity assays optimized for DNA interaction studies?

Combine Ames tests (mutagenicity), Comet assays (DNA strand breaks), and γH2AX foci quantification (double-strand breaks). Follow OECD guidelines for reproducibility and cross-validate with in silico models .

Methodological Notes

  • Data Interpretation : Address contradictions by triangulating in vitro, in vivo, and computational data .
  • Experimental Design : Adhere to inclusion/exclusion criteria (Table B-1) and risk-of-bias frameworks (Appendix C) .
  • Advanced Techniques : Fragment screening and docking require high-resolution enzyme structures (e.g., PDB entries) for reliable results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.